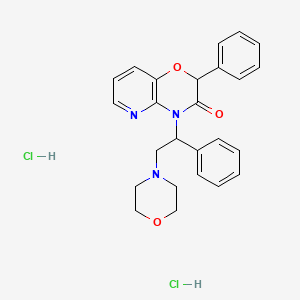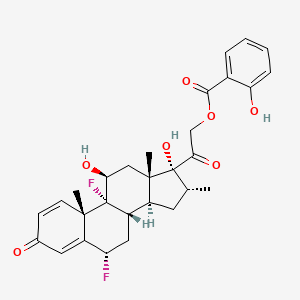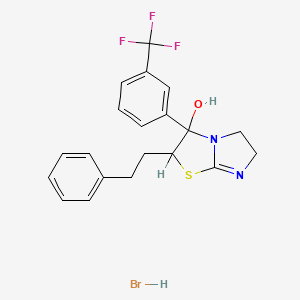
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- is a halogenated organic compound with the molecular formula C3HCl3F4O. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- typically involves the reaction of chloro fluoro olefins with trifluoromethoxy fluoride (CF3OF) at low temperatures, ranging from -78°C to -105°C. This reaction proceeds via a free radical chain-propagating mechanism, where the CF3O* radical, generated by the homolytic cleavage of the O-F bond in CF3OF, attacks the alkenes .
Analyse Chemischer Reaktionen
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: It can undergo addition reactions with alkenes, facilitated by the CF3O* radical.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common reagents used in these reactions include trifluoromethoxy fluoride (CF3OF) and various catalysts that facilitate the formation of free radicals . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and other biologically active molecules.
Wirkmechanismus
The mechanism of action of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- involves the generation of free radicals, particularly the CF3O* radical, which initiates chain-propagating reactions. These radicals attack alkenes and other reactive sites, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- can be compared to other halogenated ethanes, such as:
1,1,1-Trichloro-2,2,2-trifluoroethane:
1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure, this compound is used in various industrial applications.
The uniqueness of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to other halogenated ethanes.
Eigenschaften
CAS-Nummer |
94720-90-8 |
|---|---|
Molekularformel |
C3HCl3F4O |
Molekulargewicht |
235.39 g/mol |
IUPAC-Name |
1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3HCl3F4O/c4-1(2(5,6)7)11-3(8,9)10/h1H |
InChI-Schlüssel |
TYAWQASXBDYRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Cl)Cl)(OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



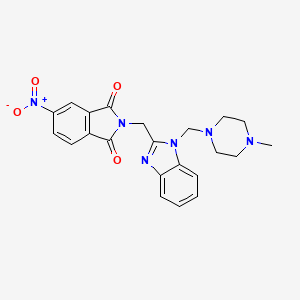
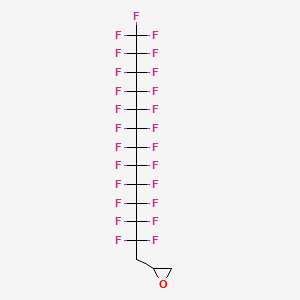

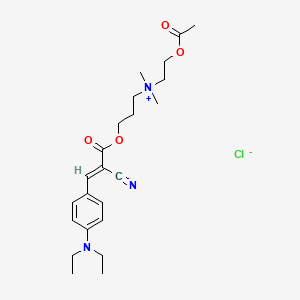

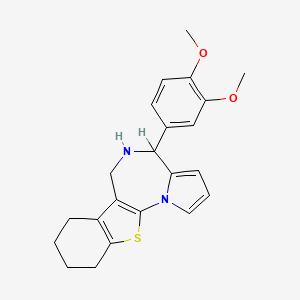
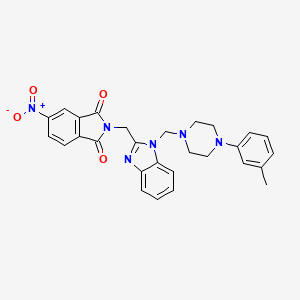
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

